1-(3,4-Difluorophenyl)cyclobutanamine 1-(3,4-Difluorophenyl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.: 920501-71-9
VCID: VC15757914
InChI: InChI=1S/C10H11F2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
SMILES:
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol

1-(3,4-Difluorophenyl)cyclobutanamine

CAS No.: 920501-71-9

Cat. No.: VC15757914

Molecular Formula: C10H11F2N

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Difluorophenyl)cyclobutanamine - 920501-71-9

Specification

CAS No. 920501-71-9
Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
IUPAC Name 1-(3,4-difluorophenyl)cyclobutan-1-amine
Standard InChI InChI=1S/C10H11F2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
Standard InChI Key BNXIGKIHQBLVMM-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C2=CC(=C(C=C2)F)F)N

Introduction

1-(3,4-Difluorophenyl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring attached to a difluorophenyl group. The compound has the molecular formula C10H11F2N and a molecular weight of approximately 201.19 g/mol. Its structure is notable for the presence of two fluorine atoms at positions 3 and 4 on the phenyl ring, which can influence its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of 1-(3,4-Difluorophenyl)cyclobutanamine can be approached through several chemical methods. Each method requires careful control of reaction conditions to ensure yield and purity. Common synthesis techniques involve the use of appropriate starting materials and catalysts to facilitate the formation of the cyclobutane ring and the attachment of the difluorophenyl group.

Potential Applications

1-(3,4-Difluorophenyl)cyclobutanamine has potential applications in various fields, including pharmaceuticals and materials science. Its unique structure makes it a candidate for interaction studies aimed at understanding its biological implications. These studies are crucial for guiding future drug development efforts and exploring its potential uses in other industries.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3,4-Difluorophenyl)cyclobutanamine, including variations in fluorination patterns and halogen substitutions. These differences can affect the compounds' reactivity and biological activity.

Compound NameStructure CharacteristicsUnique Features
1-(2-Fluorophenyl)cyclobutanamineFluorine at position 2 on phenylDifferent fluorination pattern affecting reactivity
1-(4-Fluorophenyl)cyclobutanamineFluorine at position 4 on phenylVariation in electronic properties due to position
1-(3-Chlorophenyl)cyclobutanamineChlorine instead of fluorinePotentially different biological activity
1-(Phenyl)cyclobutanamineNo halogen substitutionBaseline for comparing halogen effects

Research Findings and Future Directions

Research on 1-(3,4-Difluorophenyl)cyclobutanamine is focused on understanding its chemical and biological properties. Interaction studies are essential for elucidating its mechanism of action and guiding future applications. Further research is needed to fully explore its potential in pharmaceutical and other industries.

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